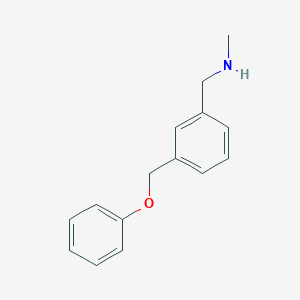

N-methyl-3-(phenoxymethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-6-5-7-14(10-13)12-17-15-8-3-2-4-9-15/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJAAVHTAVKEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594668 | |

| Record name | N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-24-0 | |

| Record name | N-Methyl-3-(phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-methyl-3-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of N-methyl-3-(phenoxymethyl)benzylamine. Due to the limited availability of data for this specific molecule in public literature, this guide also incorporates information on closely related substituted 3-(phenoxymethyl)benzylamines to provide a broader context for its potential characteristics and applications.

Chemical Properties

This compound is an organic compound featuring a benzylamine core structure with a methyl group on the nitrogen atom and a phenoxymethyl substituent at the meta-position of the benzene ring.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Notes |

| Molecular Formula | C₁₅H₁₇NO | [1][2] |

| Molecular Weight | 227.30 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | Likely a liquid or low-melting solid at room temperature based on similar structures. |

Synthesis and Characterization

A general method for the synthesis of substituted 3-(phenoxymethyl)benzylamines has been described, which can be adapted for the preparation of this compound.[3] The synthesis typically involves a two-step process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of substituted 3-(phenoxymethyl)benzylamines.[3]

Step 1: Synthesis of 1-(bromomethyl)-3-(phenoxymethyl)benzene

-

To a solution of 3-(phenoxymethyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane), add one equivalent of phosphorus tribromide dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-(phenoxymethyl)benzene.

-

Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 1-(bromomethyl)-3-(phenoxymethyl)benzene in a suitable solvent (e.g., tetrahydrofuran).

-

Add an excess of methylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess methylamine and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Characterization

Characterization of the final product would typically involve the following analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Mechanism of Action

Substituted 3-(phenoxymethyl)benzylamines have been identified as inhibitors of melanin production, suggesting their potential use in skin lightening applications.[3] The primary mechanism for this activity is likely the inhibition of tyrosinase, the key enzyme in melanogenesis.

Signaling Pathway: Hypothesized Tyrosinase Inhibition

The following diagram illustrates the general pathway of melanogenesis and the proposed point of intervention for this compound.

Caption: Proposed inhibition of melanogenesis by targeting tyrosinase.

Conclusion

This compound belongs to a class of compounds with demonstrated biological activity related to the inhibition of melanin production. While specific physicochemical data for this exact molecule is scarce, the provided synthetic route and hypothesized mechanism of action offer a solid foundation for further research and development. Future studies should focus on the detailed characterization of this compound, quantification of its tyrosinase inhibitory activity, and assessment of its safety and efficacy in relevant models.

References

An In-depth Technical Guide on the Physicochemical Characteristics of N-methyl-3-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-(phenoxymethyl)benzylamine is a secondary amine belonging to the substituted benzylamine class of organic compounds. Its structure, featuring a benzylamine backbone with a methyl group on the nitrogen and a phenoxymethyl substituent at the meta position of the benzene ring, suggests potential applications as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction conditions and formulation to potential biological interactions and ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its characterization.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the available and predicted data for this compound.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| IUPAC Name | N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine | --- |

| Molecular Formula | C₁₅H₁₇NO | |

| Molecular Weight | 227.30 g/mol | |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | General principles for substituted benzylamines |

| pKa (basic) | ~9.5 (Predicted) | |

| logP | ~3.0 (Predicted) |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it changes state from solid to liquid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

A preliminary determination can be performed with a rapid heating rate to estimate the approximate melting range.

-

For an accurate measurement, the sample is heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Thermodynamic Solubility):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid or base. For an amine, it refers to the pKa of its conjugate acid.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the un-ionized compound in the octanol and aqueous phases at equilibrium.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a research compound like this compound.

N-methyl-3-(phenoxymethyl)benzylamine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides available chemical identification information for N-methyl-3-(phenoxymethyl)benzylamine. Extensive searches for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to this compound have not yielded significant results in the public domain. This suggests that this compound may be a novel compound or one that has not been extensively studied. The following sections provide the confirmed chemical identifiers, a general overview of synthetic approaches for related compounds, and a hypothetical synthetic workflow.

Chemical Identification

The compound this compound is identified by the following nomenclature and registry number.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine |

| CAS Number | 910037-24-0 |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.30 g/mol |

Synthesis and Methodology of Related Compounds

General Experimental Protocol for Reductive Amination:

This process typically involves two main steps which can often be performed in a one-pot synthesis:

-

Imine Formation: A substituted benzaldehyde is reacted with a primary amine (in this case, methylamine) to form an intermediate imine (a Schiff base). This reaction is often carried out in a suitable solvent like methanol or ethanol.[3][4]

-

Reduction: The resulting imine is then reduced to the corresponding secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).[3][4]

The selection of the starting materials, solvent, reducing agent, and reaction conditions (temperature, pH) can be optimized to achieve high yields and purity of the desired N-substituted benzylamine.[5][6]

Hypothetical Synthetic Workflow

The following diagram illustrates a plausible synthetic route for a substituted N-methylbenzylamine, based on the principles of reductive amination.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Solubility of N-methyl-3-(phenoxymethyl)benzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-methyl-3-(phenoxymethyl)benzylamine, a key intermediate in various synthetic pathways. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide extrapolates from the known behavior of analogous secondary amines and benzylamine derivatives to provide a robust qualitative assessment. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a plausible synthetic route for the compound.

Core Concepts of Amine Solubility

The solubility of amines is governed by their molecular structure, particularly the presence of the nitrogen atom with its lone pair of electrons, and the nature of the hydrocarbon substituents.[1][2][3] Generally, amines are soluble in organic solvents, a characteristic attributed to the principle of "like dissolves like".[1] The large organic structure of this compound, with its benzyl and phenoxymethyl groups, suggests a high affinity for non-polar and moderately polar organic solvents.

Lower molecular weight amines exhibit some solubility in water due to their ability to form hydrogen bonds.[4][5] However, as the size of the hydrophobic alkyl or aryl groups increases, water solubility decreases significantly.[4][5] Given its substantial hydrocarbon framework, this compound is expected to have very limited solubility in water.

Qualitative Solubility Profile

Based on the general principles of amine solubility, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the amine, and the absence of acidic protons prevents unwanted reactions. |

| Polar Protic | Methanol, Ethanol | Soluble | The lone pair on the nitrogen of the amine can accept a hydrogen bond from the solvent's hydroxyl group. |

| Non-Polar | Toluene, Hexane | Soluble | The large, non-polar phenoxymethyl and benzyl groups of the molecule will interact favorably with non-polar solvents through van der Waals forces.[1] |

| Chlorinated | Dichloromethane | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including amines with significant hydrocarbon character. |

| Ethers | Diethyl Ether | Soluble | Ethers are good solvents for many organic compounds and are generally compatible with amines.[4] |

Experimental Protocols for Solubility Determination

A precise determination of solubility requires experimental measurement. The following protocols outline standard laboratory methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of whether a compound is soluble in a particular solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Synthesis Pathway of this compound

A common and efficient method for the synthesis of secondary amines like this compound is through reductive amination.[6][7][8] This process involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.

A plausible synthetic route for this compound involves the reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine.

Caption: Proposed synthesis of this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined in the following diagram.

Caption: Workflow for solubility determination of the target compound.

References

- 1. quora.com [quora.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of N-methyl-3-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical properties of N-methyl-3-(phenoxymethyl)benzylamine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also includes information on structurally related molecules to provide a comparative context.

Core Physicochemical Data

Quantitative data on the physical properties of this compound is not extensively documented in publicly available literature. However, predicted and calculated values are available from some chemical suppliers and databases.

| Property | Value | Source |

| Boiling Point | 344.5°C at 760 mmHg | Calculated[1] |

| Melting Point | Data not available | N/A |

For the purpose of comparison, the experimental physical properties of structurally similar compounds are presented below.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| N-Methyl-3-methylbenzylamine | 39180-84-2 | -30 | 207 |

| N-Benzylmethylamine | 103-67-3 | -24 | 184-189 |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not available in the cited literature, standardized methodologies are routinely employed for such characterizations.

Melting Point Determination (General Protocol)

A common method for determining the melting point of a solid compound is using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination (General Protocol)

The boiling point of a liquid can be determined using distillation or a micro-method such as the Siwoloboff method.

Methodology (Distillation):

-

Apparatus Setup: The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound's physical properties.

References

The Pivotal Role of the Phenoxymethyl Group in Benzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a phenoxymethyl moiety into benzylamine scaffolds has emerged as a significant strategy in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of these derivatives. This technical guide provides an in-depth analysis of the role of the phenoxymethyl group, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Contributions of the Phenoxymethyl Group

The phenoxymethyl group, with its inherent structural and electronic properties, imparts several key advantages to benzylamine derivatives:

-

Lipophilicity and Membrane Permeability: The aromatic nature of the phenoxy group generally increases the lipophilicity of the parent molecule. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets. Quantitative structure-activity relationship (QSAR) studies on related benzylamine derivatives have demonstrated a correlation between lipophilicity (expressed as log P) and biological activity, such as antimicrobial effects.[1]

-

Molecular Scaffolding and Target Interaction: The phenoxymethyl linker provides a defined spatial orientation for the benzylamine core and any further substitutions. This rigidifies the molecular conformation to some extent, which can lead to more specific and higher-affinity interactions with biological targets.

-

Metabolic Stability: The ether linkage in the phenoxymethyl group is generally more resistant to metabolic degradation compared to more labile functional groups. This can lead to an extended plasma half-life and improved bioavailability of the drug candidate.

-

Modulation of Electronic Properties: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, potentially influencing interactions with target proteins. Furthermore, substituents on the phenyl ring of the phenoxymethyl group can modulate the electronic environment of the entire molecule, impacting its binding affinity and reactivity.

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes quantitative data from various studies on benzylamine derivatives, highlighting the impact of the phenoxymethyl group and related substitutions on biological activity.

| Compound ID | Structure | Biological Target/Activity | IC50/EC50/MIC | Reference |

| Series 1: Anti-Mycobacterium Tuberculosis Activity | ||||

| 1a | 3-Ethoxy-2-hydroxy-N-benzylbenzylamine | Mycobacterium tuberculosis H37Rv | 25 µM | [2] |

| 1b | 3-Ethoxy-2-hydroxy-N-(4-fluorobenzyl)benzylamine | Mycobacterium tuberculosis H37Rv | 22 µM | [2] |

| 1c | 5-Bromo-3-ethoxy-2-hydroxy-N-benzylbenzylamine | Mycobacterium tuberculosis H37Rv | >50 µM | [2] |

| Series 2: Antimicrobial Activity | ||||

| 2a | 5β-cholanyl-24-benzylamine | Gram-positive bacteria | MIC correlated with log P | [1] |

Key Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of phenoxymethyl benzylamine derivatives, as cited in the literature.

Synthesis Protocol: Reductive Amination

A common and versatile method for the synthesis of N-substituted benzylamines is reductive amination.[2]

Materials:

-

Substituted benzaldehyde (e.g., 3-phenoxymethylbenzaldehyde) (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.05 eq)

-

Reducing agent (e.g., sodium borohydride, NaBH₄) (2.0 eq)

-

Solvent (e.g., methanol, ethanol)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted benzaldehyde and the primary amine in the chosen solvent.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 18 hours) to allow for the formation of the imine intermediate.

-

Slowly add the reducing agent to the reaction mixture.

-

Continue stirring at room temperature for a further period (e.g., 4 hours).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as flash column chromatography.

Biological Assay Protocol: Anti-Mycobacterial Activity (Microplate Alamar Blue Assay)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Visually assess the color change (blue to pink indicates bacterial growth). The MIC is defined as the lowest concentration of the compound that prevents a color change.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical connections relevant to the study of phenoxymethyl benzylamine derivatives.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of phenoxymethyl benzylamine derivatives.

Caption: A logical diagram illustrating the key structural components influencing the biological activity of phenoxymethyl benzylamine derivatives.

Putative Signaling Pathway Modulation

While specific signaling pathways for many phenoxymethyl benzylamine derivatives are still under investigation, their reported anti-inflammatory and anti-proliferative activities suggest potential interactions with key cellular signaling cascades. For instance, some benzylamine derivatives have been shown to modulate the NF-κB pathway, a central regulator of inflammation and cell survival.

Caption: A putative signaling pathway illustrating the potential inhibitory effect of a phenoxymethyl benzylamine derivative on the NF-κB signaling cascade.

Conclusion

The phenoxymethyl group serves as a powerful and versatile component in the design of novel benzylamine derivatives. Its ability to modulate key physicochemical properties and provide a stable scaffold for further functionalization makes it a valuable tool for medicinal chemists. The data and protocols presented in this guide offer a foundation for the rational design and development of next-generation therapeutic agents based on the benzylamine framework. Further elucidation of the specific signaling pathways modulated by these compounds will undoubtedly open new avenues for their application in treating a wide range of diseases.

References

Technical Guide: Physicochemical Characterization of N-methyl-3-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Parameters: Lipophilicity and pKa

Understanding the lipophilicity and ionization constant (pKa) of a compound is fundamental in drug discovery and development. These parameters significantly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement.

-

Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes.

-

pKa: The acid dissociation constant (pKa) indicates the strength of an acid or base. For a drug molecule, the pKa determines the degree of ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Quantitative Data Summary

No experimental LogP or pKa values for N-methyl-3-(phenoxymethyl)benzylamine were found in the reviewed literature. However, predicted values for the structurally similar compound, N-methylbenzylamine, are presented below for illustrative purposes. The addition of a phenoxymethyl group is expected to increase the lipophilicity of this compound compared to N-methylbenzylamine.

Table 1: Predicted Physicochemical Properties of N-methylbenzylamine

| Property | Predicted Value | Source |

| pKa (Strongest Basic) | 9.7 | ChemAxon |

| LogP | 1.28 - 1.53 | ALOGPS, ChemAxon |

| Water Solubility | 4.49 g/L | ALOGPS |

Experimental Protocols for Physicochemical Characterization

To obtain accurate lipophilicity and pKa values for this compound, the following established experimental protocols are recommended.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient (LogD). It directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.

Methodology:

-

Preparation of Solutions:

-

Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by shaking them together for 24 hours, followed by separation.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a separation funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.

-

Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

-

Quantification:

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Methodology:

-

Instrument Calibration:

-

Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).

-

Maintain a constant ionic strength in the solution using a salt solution like 0.15 M KCl.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

For a basic compound like this compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the titration curve. Mathematically, this is the point where the first derivative of the curve is at its maximum, or the second derivative is zero. At half the equivalence volume, the pH is equal to the pKa.

-

Perform multiple titrations to ensure reproducibility.

-

Conclusion

The lipophilicity and pKa of this compound are critical parameters for its development as a potential therapeutic agent. While experimental data is not currently available, this guide provides the established, robust methodologies for their determination. The shake-flask method for LogP and potentiometric titration for pKa are reliable techniques that will yield the precise data necessary to inform drug design and optimization efforts. The provided predicted data for a related compound offers a preliminary estimation, but experimental validation is essential for accurate characterization.

The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

Introduction: Substituted benzylamines represent a versatile and highly significant scaffold in medicinal chemistry and drug development. This chemical class, characterized by a benzyl group (a benzene ring attached to a CH2 group) linked to an amine, serves as a foundational structure for a wide array of biologically active molecules. The amenability of both the aromatic ring and the amine group to substitution allows for fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile. This modulation directly influences the compound's interaction with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth overview of the key biological activities of substituted benzylamines, focusing on their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in the field.

Enzyme Inhibition Activity

Substituted benzylamines are prominent inhibitors of several key enzyme classes, playing crucial roles in the regulation of neurotransmission, steroidogenesis, and the pathogenesis of neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[1] MAO-B inhibitors are particularly relevant for the treatment of Parkinson's and Alzheimer's diseases.[1][2] Benzylamine itself is a known substrate for MAO-B.[1] Structural modifications have led to the development of potent and selective inhibitors.

| Compound ID | R-Group on Benzylamine Core | Target | IC50 (µM) | Reference |

| 4i | N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | hMAO-B | 0.041 | [1] |

| 4t | N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | hMAO-B | 0.065 | [1] |

| BB-4h | (Lead Compound) | hMAO-B | Significant | [1] |

This protocol is adapted from commercially available kits and common literature procedures.[3][4]

-

Reagent Preparation:

-

Prepare MAO-B Assay Buffer at room temperature.

-

Reconstitute the MAO-B enzyme in the assay buffer to create a stock solution. Immediately before use, dilute the enzyme stock to the desired working concentration (e.g., by adding 2 µL of stock to 8 µL of buffer).

-

Reconstitute a high-sensitivity probe and MAO-B substrate according to manufacturer specifications.

-

Dissolve test compounds (substituted benzylamines) in a suitable solvent (e.g., DMSO) to create 10x concentrated stock solutions.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the 10x test compound, a known inhibitor control (e.g., Selegiline), or assay buffer (for enzyme control wells) to the appropriate wells.

-

Prepare the MAO-B Enzyme Solution: For each well, mix 49 µL of MAO-B Assay Buffer with 1 µL of the diluted MAO-B enzyme.

-

Add 50 µL of the MAO-B Enzyme Solution to each well.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Prepare the MAO-B Substrate Solution: For each well, mix assay buffer, MAO-B substrate, developer, and probe as per the kit's instructions.

-

Add 40 µL of the Substrate Solution to each well to initiate the reaction.

-

Measure the fluorescence kinetically for 10-40 minutes at 37°C using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each test compound concentration relative to the enzyme control.

-

Plot percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC50 value.

-

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

17β-HSD3 is an enzyme primarily found in the testes that catalyzes the conversion of androstenedione to testosterone.[5][6] It is a key target for the development of therapeutics for prostate cancer.[5][7] Substituted aryl benzylamines have been identified as potent and selective inhibitors of this enzyme.[5][7]

| Compound ID | Structure Description | IC50 (nM) | Reference |

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | [5][7] |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 | [5][7] |

| 26 | Racemic C-allyl derivative of lead compound 1 | 520 | [5][7] |

| 32 | S-(+)-enantiomer of compound 26 | 370 | [5][7] |

| 1 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (Lead Compound) | 900 | [6] |

This protocol is based on methods using HEK293 cells engineered to express 17β-HSD3.[8][9]

-

Cell Culture and Microsome Preparation:

-

Culture HEK293 cells stably transfected with human 17β-HSD3.

-

Harvest cells and prepare microsomal fractions by differential centrifugation.

-

Determine the protein concentration of the microsomal preparation using a Bradford or BCA assay. Adjust the concentration to a standardized value (e.g., 4 mg/mL).

-

-

Enzymatic Reaction:

-

Prepare reaction tubes containing assay buffer (e.g., Tween-20 in PBS), 0.2 mM NADPH, and the test compound at various concentrations (dissolved in DMSO, final concentration ≤0.5%).

-

Initiate the reaction by adding the substrate, androstenedione (e.g., 0.2 µM), which includes a radiolabeled tracer like [3H]androstenedione.

-

Add the microsomal preparation to the tubes.

-

Incubate the reaction at 37°C for a predetermined time that ensures linear reaction kinetics.

-

-

Product Separation and Quantification:

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extract the steroids from the aqueous phase using the organic solvent.

-

Evaporate the organic solvent and resuspend the residue in a suitable mobile phase.

-

Separate the substrate (androstenedione) from the product (testosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using a scintillation counter or radio-HPLC detector.

-

-

Data Analysis:

-

Calculate the percent inhibition of testosterone formation at each inhibitor concentration compared to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. Some substituted benzylamine derivatives have been designed as multi-target agents with AChE inhibitory activity.[10]

| Compound ID | Structure Description | Target | IC50 (µM) | Reference |

| 12 | 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | eeAChE | 3.33 | [10] |

| 1 | 2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione | eeAChE | > 50 | [10] |

| 5 | 2-(3-((4-methoxybenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione | eqBuChE | 1.83 | [10] |

eeAChE: eel acetylcholinesterase; eqBuChE: equine serum butyrylcholinesterase

This protocol is a widely used spectrophotometric method.[7][11][12]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a stock solution of AChE (e.g., 1 U/mL) in the buffer.

-

Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer.

-

Prepare a 14 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

-

Dissolve test compounds in a suitable solvent (e.g., ethanol or DMSO) to make stock solutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

10 µL of the test compound solution at various concentrations.

-

10 µL of the AChE enzyme solution.

-

-

Include control wells containing the vehicle solvent instead of the test compound.

-

Incubate the plate for 10 minutes at 25°C.

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record readings over several minutes to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

β-Secretase (BACE-1) Inhibition

BACE-1 is a primary therapeutic target for Alzheimer's disease as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β plaques.[10]

| Compound ID | Structure Description | Target | % Inhibition @ Concentration | Reference |

| 12 | 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | hBACE-1 | 43.7% @ 50 µM | [10] |

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) for sensitive detection of enzyme activity.[6][10][13]

-

Reagent Preparation:

-

Prepare BACE-1 Assay Buffer.

-

Prepare a 3x stock solution of the BACE-1 FRET substrate (a peptide with a fluorophore and a quencher) in the assay buffer. Protect from light.

-

Prepare a 3x stock solution of recombinant human BACE-1 enzyme in the assay buffer. Keep on ice.

-

Prepare 3x stock solutions of test compounds in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of the 3x test compound solution or buffer (for controls) to the appropriate wells.

-

Add 10 µL of the 3x BACE-1 Substrate solution to all wells and mix gently.

-

Initiate the reaction by adding 10 µL of the 3x BACE-1 Enzyme solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

(Optional for endpoint reading) Add 10 µL of BACE-1 Stop Solution.

-

Read the fluorescence on a plate reader using an appropriate excitation/emission wavelength pair (e.g., Ex: 545 nm, Em: 585 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each test compound concentration relative to the uninhibited control.

-

Determine the IC50 value from the dose-response curve.

-

Receptor Modulation Activity

Benzylamine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs) and neurotransmitter transporters, making them valuable for CNS drug discovery.

Serotonin 5-HT2A/2C Receptor Agonism

N-benzyl substitution on phenethylamine psychedelics can dramatically increase binding affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors.[11] This has significant implications for the development of novel therapeutics for psychiatric disorders.

| Compound ID | 4-substituent | N-benzyl substituent | Target | EC50 (nM) | Emax (%) | Reference |

| 1b | H | 2-hydroxy | 5-HT2A | 0.074 | 88 | [11] |

| 6b | Br | 2-hydroxy | 5-HT2A | 0.17 | 100 | [11] |

| 6b | Br | 2-hydroxy | 5-HT2C | 15 | 86 | [11] |

| 6d | Br | 2,3-methylenedioxy | 5-HT2A | 0.44 | 93 | [11] |

| 6d | Br | 2,3-methylenedioxy | 5-HT2C | 1.1 | 79 | [11] |

This assay measures the functional consequence of Gq-coupled receptor activation, such as the 5-HT2A receptor.[11][14]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., tsA or HEK293 cells) in appropriate media.

-

Transiently transfect the cells with the cDNA encoding the human 5-HT2A or 5-HT2C receptor.

-

-

Cell Labeling and Treatment:

-

24 hours post-transfection, seed the cells into 96-well plates.

-

24 hours later, replace the medium with inositol-free medium containing [³H]myo-inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.

-

Wash the cells with a buffer (e.g., HBSS) containing LiCl (10 mM). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IP metabolites.

-

Add test compounds (substituted benzylamines) at various concentrations and incubate for 30-60 minutes at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Stop the reaction by aspirating the medium and adding ice-cold formic acid.

-

Incubate on ice for 30 minutes to extract the inositol phosphates.

-

Neutralize the formic acid with a suitable buffer.

-

Separate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elute the [³H]inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the data to the response of a reference full agonist (e.g., serotonin).

-

Plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Antimicrobial Activity

The structural diversity of substituted benzylamines also extends to antimicrobial applications, with derivatives showing efficacy against both fungi and mycobacteria.

Antifungal Activity

Derivatives of benzylamine antimycotics have been developed with potent activity, particularly against Candida albicans. The structure-activity relationship is highly dependent on the spacing and nature of aryl groups within the molecule.[3]

| Compound ID | Description | Target Organism | MIC (µg/mL) | Reference |

| 7f | 4-benzylbenzylamine derivative | Candida albicans | Potent | [3] |

| 12a | 7-benzo[b]thienyl analogue of 7f | Candida albicans | Potent | [3] |

(Specific MIC values were not provided in the abstract, but compounds were noted as being among the most potent identified)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[15][16]

-

Reagent and Media Preparation:

-

Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS buffer.

-

Prepare stock solutions of test compounds in DMSO.

-

Prepare a standardized inoculum of the Candida species (e.g., C. albicans) adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI medium.

-

-

Assay Procedure (96-well plate format):

-

Dispense 100 µL of RPMI medium into each well of a 96-well microtiter plate.

-

Perform a serial two-fold dilution of the test compounds directly in the plate to achieve a range of final concentrations.

-

Add 100 µL of the standardized yeast inoculum to each well.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring the optical density at 600 nm.

-

The MIC is defined as the lowest concentration of the compound that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free growth control.

-

Antimycobacterial Activity

Substituted benzylamines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15]

| Compound ID | Description | Target Organism | MIC90 (µM) | Reference |

| Series 2e-k | 3-ethoxy-2-hydroxy-N-(substituted phenyl)benzylamine | M. tuberculosis H37Rv | 20.04 - >125 | [15] |

This is a common colorimetric method for determining the MIC of compounds against M. tuberculosis.[1][17]

-

Reagent and Media Preparation:

-

Use Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.

-

Culture M. tuberculosis H37Rv strain and prepare a standardized inoculum (e.g., McFarland standard 1), then dilute to the final required concentration.

-

Prepare a sterile solution of resazurin dye.

-

-

Assay Procedure (96-well plate format):

-

Dispense 100 µL of 7H9 broth into each well of a sterile 96-well plate.

-

Perform serial dilutions of the test compounds in the plate.

-

Add 100 µL of the mycobacterial inoculum to each well. Include growth and sterility controls.

-

Seal the plate (e.g., with parafilm) and incubate at 37°C for 7-14 days.

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24 hours.

-

-

MIC Determination:

-

Assess the wells for a color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin.

-

The MIC is defined as the lowest drug concentration in a well that remains blue (i.e., where bacterial growth is inhibited).

-

Synthesis Methodologies

The majority of substituted benzylamines are synthesized via reductive amination, a robust and versatile method in organic chemistry.

Reductive Amination

This method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For N-substituted benzylamines, a substituted benzaldehyde is typically reacted with a primary amine, or benzaldehyde is reacted with a substituted primary amine.

This is a common, two-step, one-pot procedure.[5][18]

-

Imine Formation:

-

Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in portions. This step is exothermic and generates hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-12 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl).

-

If the product is basic, adjust the pH to be alkaline (pH > 10) with NaOH to ensure the product is in its free base form.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or crystallization to yield the pure substituted benzylamine.

-

Conclusion

The substituted benzylamine scaffold is a cornerstone of modern drug discovery, demonstrating a remarkable range of biological activities. From potent and selective enzyme inhibitors targeting neurodegenerative and oncological pathways to finely-tuned receptor modulators for CNS disorders and novel antimicrobial agents, the versatility of this chemical class is evident. The structure-activity relationships are often highly sensitive to the nature and position of substituents, offering a rich field for further optimization. The well-established synthetic routes, particularly reductive amination, provide a reliable platform for generating diverse chemical libraries. This guide serves as a foundational resource, providing the necessary data, protocols, and workflows to empower researchers to explore and exploit the vast therapeutic potential of substituted benzylamines.

References

- 1. Antimycobacterial screening of selected medicinal plants against Mycobacterium tuberculosis H37Rv using agar dilution method and the microplate resazurin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microdilution in vitro Antifungal Susceptibility Patterns of Candida Species, From Mild Cutaneous to Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. veterinaryworld.org [veterinaryworld.org]

- 18. ias.ac.in [ias.ac.in]

Methodological & Application

Synthesis of N-methyl-3-(phenoxymethyl)benzylamine from 3-(phenoxymethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-3-(phenoxymethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a one-pot reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine, followed by reduction with sodium borohydride.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, 3-(phenoxymethyl)benzaldehyde reacts with methylamine to form an intermediate imine. This imine is then reduced in situ by sodium borohydride to yield the final product, this compound.

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the reductive amination of substituted benzaldehydes.

Materials:

-

3-(phenoxymethyl)benzaldehyde

-

Methylamine (40% solution in water or as hydrochloride salt)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-(phenoxymethyl)benzaldehyde (1.0 eq) in methanol.

-

To the stirred solution, add methylamine (1.5 - 2.0 eq). If using methylamine hydrochloride, an equivalent amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

-

Work-up and Extraction:

-

Quench the reaction by carefully adding water to decompose the excess sodium borohydride.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Data Presentation

The following table summarizes the key quantitative data for this synthesis.

| Parameter | Value |

| Reactants | |

| 3-(phenoxymethyl)benzaldehyde | 1.0 eq |

| Methylamine | 1.5 - 2.0 eq |

| Sodium Borohydride | 1.5 - 2.0 eq |

| Reaction Conditions | |

| Solvent | Methanol |

| Imine Formation Temperature | Room Temperature |

| Reduction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 6 hours (total) |

| Product Information | |

| Product Name | This compound |

| CAS Number | 910037-24-0[1][2] |

| Molecular Formula | C₁₅H₁₇NO[1][2] |

| Molecular Weight | 227.30 g/mol [1][2] |

| Typical Yield | 70-90% (literature for analogous reactions)[3][4][5] |

| Purification Method | Silica Gel Column Chromatography |

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Figure 2. Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling methylamine and during the addition of sodium borohydride.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

-

Organic solvents are flammable and should be handled away from ignition sources.

Characterization Data of an Analogous Compound: N-methylbenzylamine

¹H NMR (CDCl₃):

-

δ ~7.2-7.4 ppm (m, 5H, Ar-H)

-

δ ~3.7 ppm (s, 2H, Ar-CH₂)

-

δ ~2.4 ppm (s, 3H, N-CH₃)

-

δ ~1.5 ppm (s, 1H, N-H)

¹³C NMR (CDCl₃):

-

δ ~140 ppm (Ar-C)

-

δ ~128.5 ppm (Ar-CH)

-

δ ~128.2 ppm (Ar-CH)

-

δ ~127.0 ppm (Ar-CH)

-

δ ~56.5 ppm (Ar-CH₂)

-

δ ~36.0 ppm (N-CH₃)

Mass Spectrometry (EI):

-

m/z 121 (M⁺), 91 (base peak, [C₇H₇]⁺), 44, 77.[6]

For the target molecule, this compound, one would expect additional signals in the NMR spectra corresponding to the phenoxymethyl group, including aromatic protons and a characteristic benzylic ether CH₂ signal around δ 5.0 ppm. The mass spectrum would show a molecular ion peak at m/z 227.

References

- 1. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity (2000) | Annemieke W. Heinen | 82 Citations [scispace.com]

- 2. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of N-methyl-3-(phenoxymethyl)benzylamine using Sodium Cyanoborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-3-(phenoxymethyl)benzylamine is a secondary amine that can serve as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure combines a benzylamine core with a phenoxymethyl substituent, offering a scaffold for further chemical modifications. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via reductive amination of 3-(phenoxymethyl)benzaldehyde with methylamine, utilizing sodium cyanoborohydride as the reducing agent.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 910037-24-0[][2] |

| Molecular Formula | C₁₅H₁₇NO[][2] |

| Molecular Weight | 227.30 g/mol [][2] |

| IUPAC Name | N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine[] |

| SMILES | CNCC1=CC(=CC=C1)COC2=CC=CC=C2[] |

Experimental Protocols

Reaction Principle: Reductive Amination

The synthesis is achieved through a one-pot reductive amination. This method involves the reaction of an aldehyde (3-(phenoxymethyl)benzaldehyde) with a primary amine (methylamine) to form an intermediate iminium ion. This intermediate is then selectively reduced in situ by sodium cyanoborohydride (NaBH₃CN) to yield the desired secondary amine, this compound. Sodium cyanoborohydride is a preferred reagent for this transformation as it is a mild reducing agent that rapidly reduces the iminium ion but is significantly less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Typical Grade |

| 3-(Phenoxymethyl)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | >97% |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 40 wt. % in H₂O |

| Sodium Cyanoborohydride | CH₃BNNa | 62.84 | >95% |

| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous |

| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | >99.7% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

Detailed Experimental Procedure

A general procedure adapted from synthetic methods for substituted 3-(phenoxymethyl) benzyl amines.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(phenoxymethyl)benzaldehyde (1.0 eq, e.g., 5.0 g, 23.56 mmol) and methanol (100 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Imine Formation: To the stirred solution, add a 40% aqueous solution of methylamine (1.2 eq, e.g., 2.19 g, 28.27 mmol). Add a few drops of glacial acetic acid to catalyze the imine formation (adjusting the pH to approximately 6-7). Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5 eq, e.g., 2.22 g, 35.34 mmol) in a minimal amount of methanol (approx. 20 mL). Add the sodium cyanoborohydride solution dropwise to the reaction mixture over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4) to observe the disappearance of the starting aldehyde.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding water (50 mL).

-

Reduce the volume of the solvent in vacuo using a rotary evaporator.

-

Add dichloromethane (100 mL) to the aqueous residue and transfer the mixture to a separatory funnel.

-

Neutralize any remaining acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 25% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pure oil.

-

Quantitative Data

The following table summarizes representative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactant Scale | 5.0 g | 3-(Phenoxymethyl)benzaldehyde |

| Reaction Time | 18 hours | Monitored by TLC |

| Yield | 75-85% | Typical isolated yield after purification |

| Purity (by HPLC) | >95% | After column chromatography[] |

| Physical Appearance | Colorless to pale yellow oil |

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. While specific spectra for this compound are not widely published, chemical shifts can be predicted based on its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O-C stretching (ether linkage).

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (227.30 g/mol ), with the molecular ion peak [M+H]⁺ expected at m/z 228.31.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Visualizations

Reaction Scheme

Caption: Reaction scheme for the reductive amination synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-methyl-3-(phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of N-methyl-3-(phenoxymethyl)benzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Williamson ether synthesis to form 3-(phenoxymethyl)benzaldehyde, followed by reductive amination with methylamine to yield the target compound. This protocol offers a straightforward and efficient methodology for obtaining this compound in good yield and purity.

Introduction